(Phen)nibr2
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Overview
Description
1,10-Phenanthroline nickel (II) dibromide, commonly referred to as (Phen)NiBr2, is a coordination compound that features a nickel center coordinated to two bromide ions and a 1,10-phenanthroline ligand. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its unique structure and properties make it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline nickel (II) dibromide can be synthesized through the reaction of nickel(II) bromide with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 1,10-phenanthroline nickel (II) dibromide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline nickel (II) dibromide is known to undergo various types of reactions, including:
Cross-Coupling Reactions: It acts as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Substitution Reactions: The compound can participate in substitution reactions where the bromide ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving 1,10-phenanthroline nickel (II) dibromide include:
Aryl Halides: Used in cross-coupling reactions.
Alcohols and Amides: Utilized in N-alkylation and arylation reactions.
Major Products Formed
The major products formed from reactions involving 1,10-phenanthroline nickel (II) dibromide depend on the specific reaction conditions and substrates used. For example, in cross-coupling reactions, the primary products are typically biaryl compounds .
Scientific Research Applications
1,10-Phenanthroline nickel (II) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a model compound for studying metal-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1,10-phenanthroline nickel (II) dibromide exerts its catalytic effects involves several key steps:
Activation of Nickel Center: The nickel center is activated through coordination with the 1,10-phenanthroline ligand and bromide ions.
Substrate Coordination: The substrate, such as an aryl halide, coordinates to the nickel center.
Oxidative Addition: The nickel center undergoes oxidative addition, forming a nickel(IV) intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination, forming the final product and regenerating the nickel(II) catalyst
Comparison with Similar Compounds
1,10-Phenanthroline nickel (II) dibromide can be compared with other similar compounds, such as:
1,10-Phenanthroline nickel (II) dichloride: Similar structure but with chloride ligands instead of bromide.
1,10-Phenanthroline copper (II) dibromide: Similar coordination environment but with a copper center instead of nickel.
1,10-Phenanthroline palladium (II) dibromide: Similar coordination environment but with a palladium center instead of nickel
The uniqueness of 1,10-phenanthroline nickel (II) dibromide lies in its specific catalytic properties and its ability to facilitate a wide range of organic transformations, making it a versatile and valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H8Br2N2Ni |
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Molecular Weight |
398.71 g/mol |
IUPAC Name |
dibromonickel;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2BrH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
XCUCYFXAOLWFSN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ni](Br)Br |
Origin of Product |
United States |
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